![molecular formula C24H34O2Si B12604800 6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal CAS No. 917871-01-3](/img/structure/B12604800.png)
6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal is an organic compound that features a silyl ether functional group. This compound is often used in organic synthesis due to its stability and reactivity. The tert-butyl(diphenyl)silyl group serves as a protective group for alcohols, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal typically involves the protection of an alcohol group using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine in an organic solvent like dichloromethane. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl ether group can be substituted with other functional groups using nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or amines .
Applications De Recherche Scientifique
6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the protection of alcohol groups in biomolecules during synthetic procedures.
Medicine: Utilized in the development of pharmaceuticals where protection of functional groups is necessary.
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal involves the protection of alcohol groups through the formation of a stable silyl ether. The tert-butyl(diphenyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site. This stability allows for selective reactions at other functional groups in the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl ether (TBDMS): Similar in stability but less sterically hindered compared to tert-butyl(diphenyl)silyl ether.
Triisopropylsilyl ether (TIPS): Offers greater steric hindrance but is less commonly used due to higher cost.
Trimethylsilyl ether (TMS): Less stable and more prone to hydrolysis compared to tert-butyl(diphenyl)silyl ether.
Uniqueness
6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal is unique due to its balance of stability and reactivity. The tert-butyl(diphenyl)silyl group provides significant steric hindrance, making it highly resistant to hydrolysis and other side reactions. This makes it an ideal protective group for alcohols in complex synthetic procedures .
Propriétés
Numéro CAS |
917871-01-3 |
|---|---|
Formule moléculaire |
C24H34O2Si |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
6-[tert-butyl(diphenyl)silyl]oxy-3-ethylhexanal |
InChI |
InChI=1S/C24H34O2Si/c1-5-21(18-19-25)13-12-20-26-27(24(2,3)4,22-14-8-6-9-15-22)23-16-10-7-11-17-23/h6-11,14-17,19,21H,5,12-13,18,20H2,1-4H3 |
Clé InChI |
VPAOKBSOEKAIHH-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


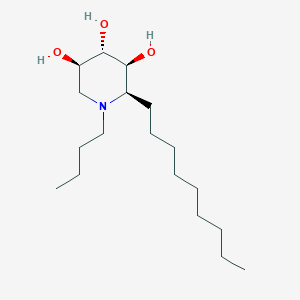
![1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one](/img/structure/B12604727.png)
![2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B12604731.png)
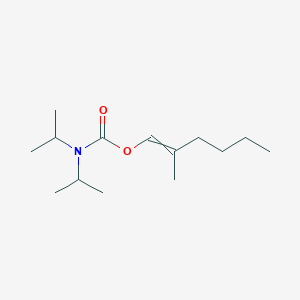
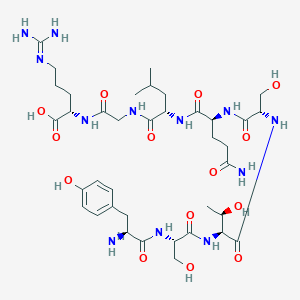
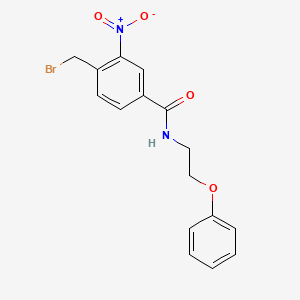
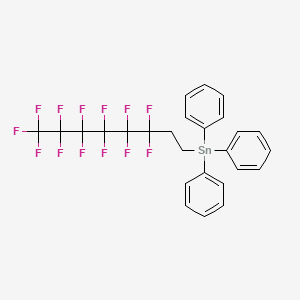
![3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one](/img/structure/B12604749.png)
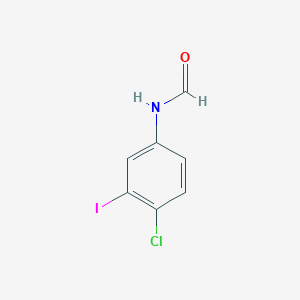
![2,2'-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12604775.png)
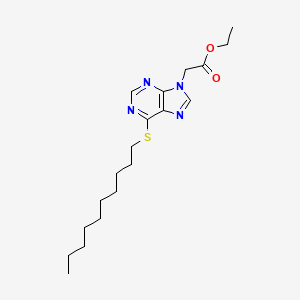
![4-Cyanophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12604789.png)
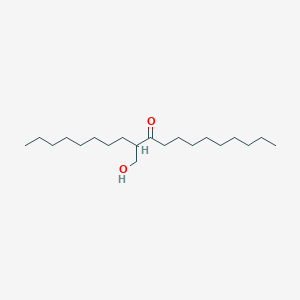
![2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-](/img/structure/B12604803.png)
